molecular formula C18H17Cl3N2O B4984939 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide

Cat. No. B4984939
M. Wt: 383.7 g/mol
InChI Key: XPBRELDIJFIFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as AG490, is a synthetic compound that has been widely used in scientific research as an inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins. This binding prevents the phosphorylation and activation of JAK proteins, which are required for the activation of downstream STAT proteins. Inhibition of this pathway leads to the suppression of downstream signaling events, including the expression of cytokines, chemokines, and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research. Inhibition of the JAK/STAT signaling pathway by this compound has been shown to suppress the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been found to have anti-inflammatory effects by suppressing the expression of cytokines and chemokines. In addition, this compound has been shown to have potential applications in the treatment of autoimmune disorders by suppressing the activation of immune cells.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in scientific research. It is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of this compound in lab experiments. It has been found to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, the optimal concentration and duration of this compound treatment can vary depending on the experimental conditions, which requires careful optimization.

Future Directions

For the use of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide include the development of novel cancer therapies, the treatment of autoimmune disorders, and further studies to better understand its off-target effects.

Synthesis Methods

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with piperidine, followed by the reaction with 3-chloro-4-aminophenyl and 2-amino-5-chlorobenzamide. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied in scientific research as an inhibitor of the JAK/STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses, cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to inhibit the activation of JAK and STAT proteins, leading to the suppression of downstream signaling events. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

2,3-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-14-6-4-5-13(17(14)21)18(24)22-12-7-8-16(15(20)11-12)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBRELDIJFIFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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